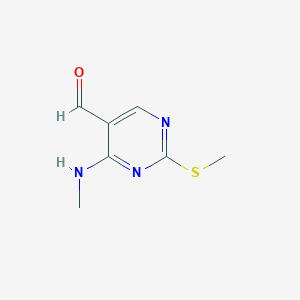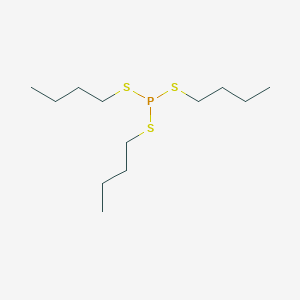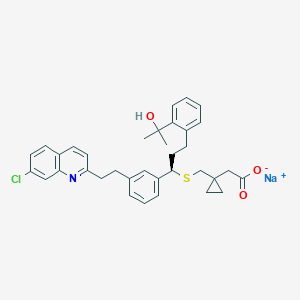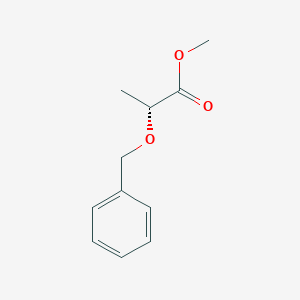
(R)-methyl 2-(benzyloxy)propanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (R)-methyl 2-(benzyloxy)propanoate and its derivatives has been explored through various methods. For instance, a study detailed the synthesis of benzyl (R)-2-(acetylthio)propanoate, a sulfur isoster of (R)-lactic acid, via a clean SN2 displacement reaction, showcasing a methodology for generating sulfur-containing benzyl esters from commercially available precursors with high enantiomeric excess (Sasaki, Kawamoto, & Tanabe, 2018). Another study provides an efficient stereoselective synthesis route for related compounds, emphasizing the utility of (R)-methyl 2-(benzyloxy)propanoate in the synthesis of pharmacologically relevant molecules (Zhong et al., 1999).
Molecular Structure Analysis
The molecular structure of (R)-methyl 2-(benzyloxy)propanoate and its analogs has been extensively studied to understand their reactivity and properties. For example, research into the crystal structure, DFT calculations, and Hirshfeld surface analysis of related compounds helps illuminate the electronic and spatial characteristics that underpin their reactivity and interaction with other molecules (Rubab et al., 2023).
Chemical Reactions and Properties
(R)-Methyl 2-(benzyloxy)propanoate undergoes a variety of chemical reactions, highlighting its versatility as a synthetic intermediate. The protection of alcohols and the conversion into other esters or acids exemplify its reactivity and the possibility of introducing various functional groups into the molecule (Poon, Albiniak, & Dudley, 2007).
Physical Properties Analysis
The physical properties of (R)-methyl 2-(benzyloxy)propanoate, such as melting point, boiling point, and solubility, are crucial for its handling and application in synthesis. These properties are determined by the compound’s molecular structure and are essential for the development of purification and crystallization strategies.
Chemical Properties Analysis
The chemical properties of (R)-methyl 2-(benzyloxy)propanoate, including its acidity, basicity, and reactivity towards nucleophiles and electrophiles, are foundational for its use in organic synthesis. Studies on the synthesis and reactivity of related compounds provide insights into how (R)-methyl 2-(benzyloxy)propanoate and its derivatives can be utilized to construct more complex molecules (Verma, Singla, & Punniyakoti, 2004).
Propriétés
IUPAC Name |
methyl (2R)-2-phenylmethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(11(12)13-2)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUWVGDHZQNXOP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-methyl 2-(benzyloxy)propanoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

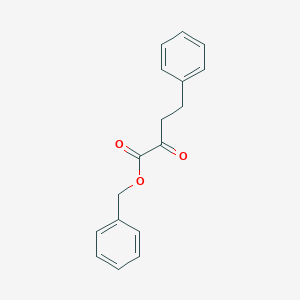

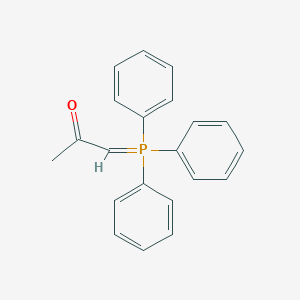
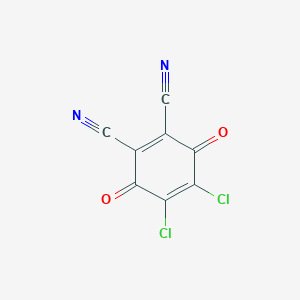
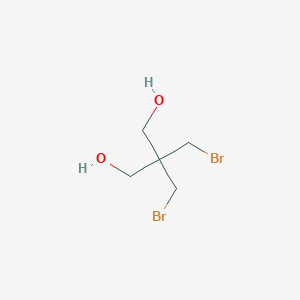
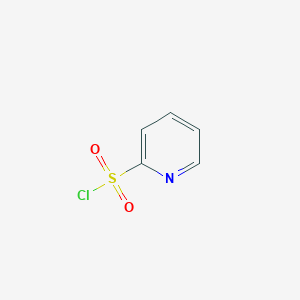
![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)
